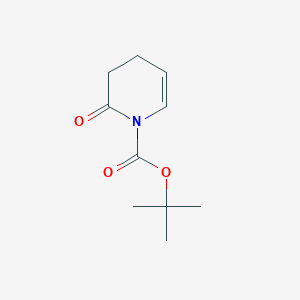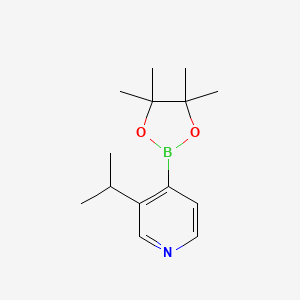
tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acid or base catalysts, such as p-toluenesulfonic acid or sodium ethoxide
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters would be optimized for large-scale production, including temperature control, solvent recycling, and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction to the tetrahydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carbonyl carbon or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of hypertension and angina. The specific compound might be investigated for similar pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for dihydropyridine derivatives typically involves the inhibition of calcium channels in smooth muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina.
Uniqueness
tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate might offer unique properties due to the presence of the tert-butyl group, which can influence its pharmacokinetics and pharmacodynamics compared to other dihydropyridine derivatives.
Properties
CAS No. |
1450882-23-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,4-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h5,7H,4,6H2,1-3H3 |
InChI Key |
ABMOEGMUNCZHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)








![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)



